Bis(4-methoxyphenyl)chlorophosphine
Overview
Description
Synthesis Analysis
- Bis(2-methoxymethyl pyrrolidine)phosphine has been utilized as an effective chiral auxiliary for the stereoselective synthesis of various diphosphines, demonstrating the potential for creating structurally similar compounds (Lotz et al., 2010).
Molecular Structure Analysis
- The structure of bis(diphenyl-3-(4-methoxyphenylsydnonyl))phosphine palladium chloride has been analyzed using X-ray diffraction, revealing insights into bond lengths and electron density contributions (Lin et al., 2001).
Chemical Reactions and Properties
- Reactions of bis(diphenyl-3-(4-methoxyphenylsydnonyl))phosphine palladium chloride with amines have been studied, yielding trans-amminedichloropalladium complexes and providing insights into the chemical behavior of similar phosphine compounds (Lin et al., 2001).
- Rhodium-catalyzed double [2 + 2 + 2] cycloaddition involving bis(diphenylphosphinoyl) compounds demonstrates the reactivity of phosphine ligands in complex chemical reactions (Doherty et al., 2007).
Physical Properties Analysis
- The synthesis and characterization of bulky diphosphine compounds, including their molecular structures and physical properties, provide insights that can be extrapolated to bis(4-methoxyphenyl)chlorophosphine (Nobbs et al., 2017).
Chemical Properties Analysis
- Studies on the synthesis and redox properties of bis(4-methoxyphenyl)-related compounds reveal information about their chemical behavior, including redox reactions and electron-donating properties (Sasaki et al., 2002).
Scientific Research Applications
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Asymmetric Allylic Substitution
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Intermolecular Pauson-Khand Reaction of Symmetrically Substituted Alkynes
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Hydrogenation
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Intramolecular α-arylation of Aldehydes
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Alcoholysis of Phosphane-boranes
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Probing Hemilabile Sites of Bis (phosphine) Monoxide Ligands
-
Palladium Catalysts for C-C Bond Forming Cross-Coupling Reactions
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Ligands for Nickel (0)-Catalyzed Isomerization Reactions
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Phosphinosulfonamide Nickel Complexes for Oligomerization Reactions
Safety And Hazards
Bis(4-methoxyphenyl)chlorophosphine is classified as a skin corrosive substance (Skin Corr. 1B) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Future Directions
properties
IUPAC Name |
chloro-bis(4-methoxyphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO2P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQUBRFOJIJOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402630 | |
Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl)chlorophosphine | |
CAS RN |
13685-30-8 | |
Record name | BIS(4-METHOXYPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-methoxyphenyl)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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